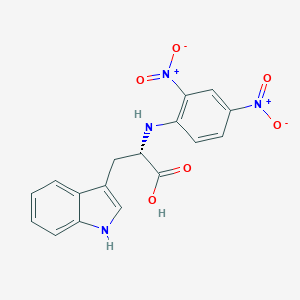

N-(2,4-Dinitrophenyl)-L-tryptophan

Vue d'ensemble

Description

2,4-Dinitrophenol (2,4-DNP) is an organic compound with the formula HOC6H3(NO2)2. It has been used in explosives manufacturing and as a pesticide and herbicide . N-(2,4-Dinitrophenyl)hexamethylenediamine is an organic compound with the chemical formula C13H18N4O4. It is a yellowish-orange crystalline powder that is odorless and slightly soluble in water.

Synthesis Analysis

Novel Schiff base of N-(2,6-dibenzylidenecyclohexylidene)-N′-(2,4-dinitrophenyl)hydrazine derivatives were synthesized by the condensation of 2,4-dinitrophenylhydrazine with substituted 2,6-dibenzylidenecyclohexanone .Molecular Structure Analysis

The structures of similar compounds were optimized using B3LYP/6-311G+ (2d,p) basis sets. The energies of HOMO and LUMO were found for different compounds .Physical and Chemical Properties Analysis

2,4-Dinitrodiphenylamine has a melting point of 159-161 °C. It is soluble in acetone .Applications De Recherche Scientifique

Hapten Engineering and Immunology

N-(2,4-Dinitrophenyl)-L-tryptophan has been used in hapten engineering. Haptens are small molecules that can elicit strong immune responses when attached to proteins or peptides. The dinitrophenyl moiety has been genetically encoded into proteins, demonstrating potential applications in biosensing, immunology, and therapeutics (Ren et al., 2015).

Fluorescence Quenching and Toxicity Studies

Studies on the fluorescence quenching properties of dinitrophenols, including this compound, help in understanding their mechanism of toxicity. These compounds, known for their insecticidal and fungicidal applications, have been shown to exhibit significant quenching effects on tryptophan fluorescence, which is relevant for explaining their toxicity (Dumitraş Huţanu & Pintilie, 2013).

Peptide Synthesis and Chromatography

This compound has been involved in the synthesis and study of dinitrophenyl peptides. These peptides have applications in electrophoresis and chromatography, providing methods for separation and purification of products with varying absorbance and infrared absorption spectra (Loudfoot & Chan, 1967).

Protein Modification and Immunoglobulin Research

The modification of tryptophan residues in proteins using dinitrophenyl groups is a critical area of study. Such modifications have been used to understand the role of tryptophan in antibody binding, particularly in the context of anti-dinitrophenyl antibodies (Wilchek & Miron, 1972).

Tryptophan Metabolism in Pharmacology

While not directly related to this compound, research in tryptophan metabolism is relevant to understanding the broader implications of tryptophan derivatives in pharmacology. Disruptions in L-tryptophan metabolism are associated with various disorders, suggesting therapeutic potential in targeting this pathway (Modoux et al., 2020).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,4-dinitroanilino)-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O6/c22-17(23)15(7-10-9-18-13-4-2-1-3-12(10)13)19-14-6-5-11(20(24)25)8-16(14)21(26)27/h1-6,8-9,15,18-19H,7H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPUOPKWYOOCKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63400-91-9, 1655-51-2 | |

| Record name | NSC526959 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Tryptophan,4-dinitrophenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526958 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

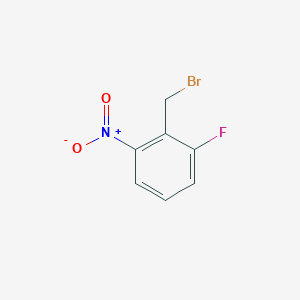

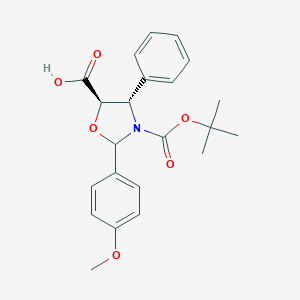

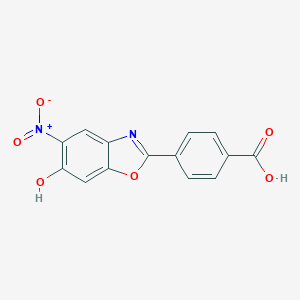

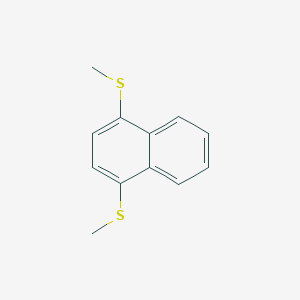

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

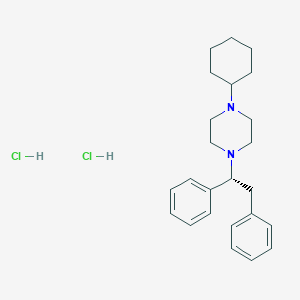

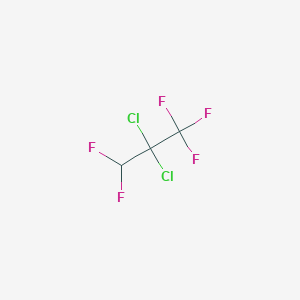

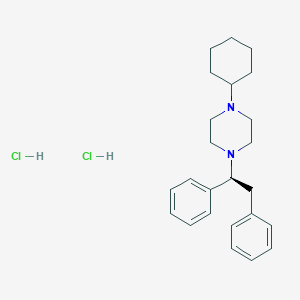

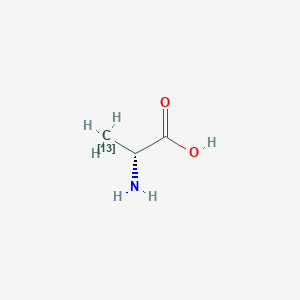

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1-methyltetrazol-5-yl)sulfanyl-N-[3-[3-(piperidin-1-ylmethyl)phenoxy]propyl]butanamide](/img/structure/B159069.png)

![2,4-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B159073.png)